molecular formula C16H17ClN2O2 B1385125 N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide CAS No. 1020055-62-2

N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide

Cat. No. B1385125
M. Wt: 304.77 g/mol
InChI Key: VCDUMSWYSKSKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s molecular formula, structure, and any known synonyms or identifiers.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any necessary catalysts or solvents.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.



Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions that the compound undergoes, including the reaction conditions and products.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Dopamine Receptor Affinity

N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide derivatives have been studied for their affinity to dopamine receptors. A study on the structural modifications of a high-affinity and selective dopamine D(4) receptor ligand indicated that changes in the amide bond and intermediate alkyl chain affected the dopamine D(4) receptor affinity. Semirigid analogues were also created, showing affinity values in the same range as their opened counterparts, providing insights into the structural elements critical for receptor interaction (Perrone et al., 2000).

Chemokine Receptor Antagonism

The compound N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, possessing benzamide functionality, was identified as a potent C-C chemokine receptor 1 (CCR1) antagonist. The compound underwent tritium/hydrogen exchange, and the labeling pattern was studied, indicating multiple labeled species. This provides insights into the chemical behavior and potential labeling strategies for this class of compounds (Hong et al., 2015).

Human Adenovirus Inhibition

N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide analogues have been discovered as potent inhibitors of human adenovirus (HAdV), addressing an unmet medical need for therapy in immunocompromised patients and individuals with community-acquired pneumonia. These compounds showed increased selectivity indexes and sub-micromolar to low micromolar potency against HAdV. Preliminary mechanistic studies suggested that these compounds target the HAdV DNA replication process or suppress later steps of the HAdV life cycle (Xu et al., 2020).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound.


Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some or all of this information may not be available. In such cases, experimental studies would be needed to determine these properties.


properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-12-5-8-14(17)15(18)9-12/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDUMSWYSKSKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-chlorophenyl)-4-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.